N-(3-acetamidophenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

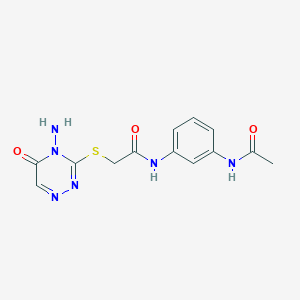

This compound features a 1,2,4-triazin-3-yl core substituted with a thioacetamide group and an N-(3-acetamidophenyl) moiety.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O3S/c1-8(20)16-9-3-2-4-10(5-9)17-11(21)7-23-13-18-15-6-12(22)19(13)14/h2-6H,7,14H2,1H3,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHRYKSQDFXDHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=CC(=O)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on various research findings, including structure-activity relationships (SAR), case studies, and experimental data.

Chemical Structure and Properties

The compound features a complex structure that includes a triazine moiety and an acetamido group. Its molecular formula is C_{13}H_{15N_5O_2S and it possesses a molecular weight of approximately 305.36 g/mol. The presence of both the triazine ring and the thioacetamide functional group is crucial for its biological activities.

Overview

Research indicates that derivatives of triazine compounds often exhibit significant antimicrobial properties. The specific compound under review has shown promise in inhibiting various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies

- Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits considerable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported range from 32 to 64 µg/mL, indicating effective inhibition compared to standard antibiotics such as ampicillin.

- Antifungal Activity : The compound also displays antifungal properties against strains like Candida albicans and Aspergillus niger. The MIC values for antifungal activity are reported to be around 64 µg/mL, which is competitive with existing antifungal agents like fluconazole.

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. The presence of the triazine moiety enhances its cytotoxicity by disrupting cellular processes essential for cancer cell survival.

Experimental Findings

In cell line studies involving various cancer types (e.g., breast cancer cell lines), this compound has shown IC50 values ranging from 10 to 20 µM. This level of activity suggests that the compound may be a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications in the phenyl and triazine rings significantly affect the biological activity of the compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Halogen substitutions on phenyl ring | Increased antibacterial activity |

| Electron-withdrawing groups on triazine | Enhanced cytotoxicity against cancer cells |

| Acetamido group presence | Improved solubility and bioavailability |

Comparison with Similar Compounds

Key Observations :

- Core Heterocycles: The target’s 1,2,4-triazin-3-yl core differs from triazinoindole (e.g., Compound 26) and triazole (e.g., VUAA1) derivatives. Triazinoindoles offer extended aromatic systems for π-stacking, while triazoles may enhance metabolic stability .

- Substituent Effects : The 3-acetamidophenyl group in the target contrasts with bromophenyl (Compound 26) and alkylphenyl (VUAA1, OLC15) substituents. Polar groups like acetamide may improve solubility compared to hydrophobic bromo or alkyl chains .

Key Observations :

- Triazinone vs. Triazole: The target’s triazinone core may favor hydrogen bonding with biological targets (e.g., enzymes), while triazole-based compounds like VUAA1/OLC15 modulate ionotropic receptors .

- Substituent-Driven Activity : Bromophenyl (Compound 26) and pyridinyl (VUAA1) groups likely enhance target selectivity via halogen bonds or metal coordination .

Physicochemical and Tautomeric Properties

- Tautomerism: The target’s 4-amino-5-oxo-triazin-3-yl group may exhibit tautomerism, similar to ’s thiazolidinone analog, affecting reactivity and binding .

- Molecular Weight : The target’s molecular weight is expected to be ~320–350 g/mol (analogous to ’s 319.38 g/mol compound), within drug-like ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.